molecular formula C10H10N4O B11182472 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one CAS No. 204394-55-8

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one

Cat. No.: B11182472
CAS No.: 204394-55-8
M. Wt: 202.21 g/mol
InChI Key: UJRFQHPLFDUJSV-UHFFFAOYSA-N
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Description

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring fused with a pyrazine ring

Preparation Methods

The synthesis of 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyrazine with 3,4-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Chemical Reactions Analysis

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

5,6-dimethyl-2-(pyrazin-2-yl)pyrimidin-4(3H)-one can be compared with other similar compounds such as:

    2-(pyrazin-2-yl)pyrimidin-4(3H)-one: Lacks the methyl groups at positions 5 and 6, which may affect its reactivity and binding properties.

    5,6-dimethyl-2-(pyridin-2-yl)pyrimidin-4(3H)-one:

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

204394-55-8

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

4,5-dimethyl-2-pyrazin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C10H10N4O/c1-6-7(2)13-9(14-10(6)15)8-5-11-3-4-12-8/h3-5H,1-2H3,(H,13,14,15)

InChI Key

UJRFQHPLFDUJSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C2=NC=CN=C2)C

Origin of Product

United States

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